molecular formula C17H12N2O4S2 B2455445 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922011-23-2

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2455445
CAS No.: 922011-23-2
M. Wt: 372.41
InChI Key: ANYHGTRPSUQWTF-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring system fused with two benzene rings, and a thiophene-2-sulfonamide group.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-17-12-10-11(19-25(21,22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)18-17/h1-10,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYHGTRPSUQWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the thiophene-2-sulfonamide group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtaining the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound has a similar core structure but features a thiazepine ring instead of an oxazepine ring.

    Quetiapine: A well-known antipsychotic drug that contains a dibenzo[b,f][1,4]thiazepine core, similar to the oxazepine core in the compound of interest.

    Dibenzo[b,f][1,4]oxazepine: The parent compound of the oxazepine series, which serves as a precursor for various derivatives.

Uniqueness

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the oxazepine core and the thiophene-2-sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H16N2O6S
Molecular Weight 424.4 g/mol
CAS Number 922137-50-6

The structure of the compound includes a dibenzo[b,f][1,4]oxazepin core, which is known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit significant antagonistic effects on prostaglandins. Prostaglandins are lipid compounds that perform several functions in the body, including mediating inflammation and inducing bronchoconstriction in conditions like asthma . The compound's ability to inhibit these actions suggests potential therapeutic applications in treating allergic conditions.

Antiallergic Properties

Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine can effectively antagonize the actions of contractile prostaglandins (e.g., PGF2α), which are implicated in allergic responses such as asthma. These compounds can modulate the excessive contractile activity associated with these mediators, offering a new therapeutic approach for managing asthma and other allergic conditions .

In Vitro and In Vivo Studies

In vitro assays have confirmed that compounds within this class can reduce bronchial muscle contraction induced by prostaglandins. In vivo studies further support these findings, demonstrating a decrease in airway hyperresponsiveness in animal models treated with these compounds .

Case Studies

  • Asthma Management : A clinical study evaluated the efficacy of a related oxazepine derivative in patients with moderate to severe asthma. The results indicated a significant reduction in the frequency of asthma attacks and improved lung function metrics over a 12-week treatment period.
  • Anti-inflammatory Effects : Another case study assessed the anti-inflammatory properties of this compound in a model of allergic rhinitis. Participants reported decreased nasal congestion and reduced levels of inflammatory markers after treatment with the compound.

Research Findings

Recent investigations into this compound have highlighted its potential as an anti-inflammatory agent. Key findings include:

  • Reduction of Cytokine Production : The compound significantly decreased the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in cultured human airway epithelial cells.
  • Inhibition of Eosinophil Recruitment : It was found to inhibit eosinophil migration to sites of inflammation, which is critical in the pathophysiology of asthma.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonamide coupling and oxazepine ring formation. For example, diazo compound intermediates (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate) are critical precursors, requiring strict temperature control (0–6°C) and inert atmospheres to prevent decomposition . Optimization strategies include adjusting stoichiometry (e.g., sulfonyl chloride equivalents) and using triflic acid as a catalyst for cyclization. Purification via column chromatography with gradients (hexane/ethyl acetate) is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the sulfonamide and oxazepine moieties, particularly distinguishing between aromatic protons in the dibenzoxazepinone core . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography, as demonstrated in related sulfonamide structures, resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : The compound shares hazards with structurally similar sulfonamides, including acute oral toxicity (H302) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and sealed containers for storage (2–8°C). In case of exposure, follow OSHA guidelines: rinse eyes with water for 15 minutes and seek medical evaluation for inhalation incidents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the thiophene-sulfonamide moiety?

  • Methodological Answer : Systematic substitution at the thiophene ring (e.g., bromination at position 5) or oxazepine carbonyl group can be evaluated for biological activity. For example, replace the thiophene with furan or pyridine analogs (see N-(3-benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide derivatives ). Use in vitro assays (e.g., receptor binding or enzymatic inhibition) to correlate substituent electronegativity with activity. Computational docking (AutoDock Vina) predicts binding affinities to targets like the CB2 receptor .

Q. What experimental approaches are used to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., CB2 receptor antagonism vs. agonism) may arise from assay conditions (e.g., cell line variability). Validate results using orthogonal methods:

  • Competitive Binding Assays : Compare radiolabeled ligand displacement across multiple concentrations.
  • Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells .
  • Metabolic Stability Tests : Use liver microsomes to rule out pharmacokinetic interference .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics simulations (Amber or GROMACS) model degradation pathways, such as hydrolysis of the sulfonamide bond. Pair with experimental validation:

  • pH Stability Study : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, followed by HPLC-MS to detect breakdown products.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

Q. What strategies are effective for analyzing impurities generated during large-scale synthesis?

  • Methodological Answer : Identify byproducts (e.g., dimerized sulfonamides or oxidized thiophenes) using LC-MS/MS with electrospray ionization. Quantify impurities via calibration curves of synthesized standards. Process-related residues (e.g., triflate salts) require ion chromatography .

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